molecular formula C7H10Cl2N6OS B12924891 Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride

Cat. No.: B12924891
M. Wt: 297.16 g/mol
InChI Key: YTOQCGWZCLUEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carbamimidothioate groups. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride typically involves multiple steps. One common method starts with the preparation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This intermediate can be synthesized through the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of existing groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more hydrogenated derivative.

Scientific Research Applications

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H10Cl2N6OS

Molecular Weight

297.16 g/mol

IUPAC Name

methyl N'-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate;hydrochloride

InChI

InChI=1S/C7H9ClN6OS.ClH/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2;/h1H3,(H4,9,10,13)(H2,11,14,15);1H

InChI Key

YTOQCGWZCLUEMB-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.